molecular formula C6H5IN2S B8511315 7-Iodo-5-methylimidazo[5,1-b]thiazole

7-Iodo-5-methylimidazo[5,1-b]thiazole

Cat. No. B8511315
M. Wt: 264.09 g/mol
InChI Key: CXPYPVXJMCYSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-5-methylimidazo[5,1-b]thiazole is a useful research compound. Its molecular formula is C6H5IN2S and its molecular weight is 264.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Iodo-5-methylimidazo[5,1-b]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Iodo-5-methylimidazo[5,1-b]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Iodo-5-methylimidazo[5,1-b]thiazole

Molecular Formula

C6H5IN2S

Molecular Weight

264.09 g/mol

IUPAC Name

7-iodo-5-methylimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C6H5IN2S/c1-4-8-5(7)6-9(4)2-3-10-6/h2-3H,1H3

InChI Key

CXPYPVXJMCYSIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=CS2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methylimidazo[5,1-b]thiazole (6.90 g) was dissolved in 500 ml of dichloromethane. N-Iodosuccinimide (10.6 g) was added to the solution. The mixture was stirred at room temperature for 24 hr. N-Iodosuccinimide (1.06 g) was added thereto, followed by stirring for additional one hr. The reaction solution was washed with an aqueous sodium thiosulfate solution and brine in that order, dried over anhydrous magnesium sulfate, and then filtered. The solvent was removed by distillation under the reduced pressure. The residue was dissolved in 200 ml of dichloromethane and 100 ml of ethyl acetate. Silica gel (30 g) was added to the solution. The mixture was stirred. The silica gel was removed by filtration. The filtrate was washed with 200 ml of a mixed solution of dichloromethane:ethyl acetate=2:1. The filtrate was concentrated under the reduced pressure to give 13.08 g of 7-iodo-5-methylimidazo[5,1-b]thiazole.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
catalyst
Reaction Step Three

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